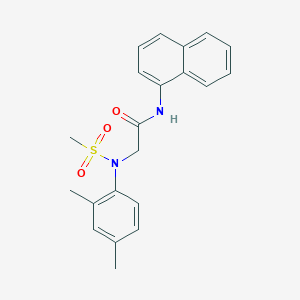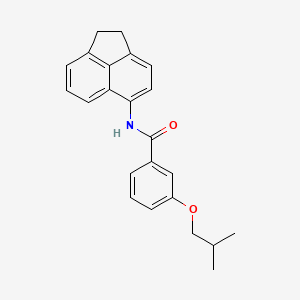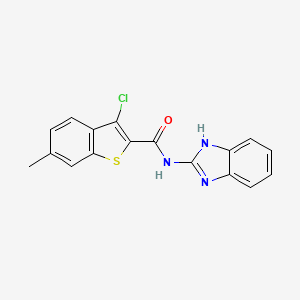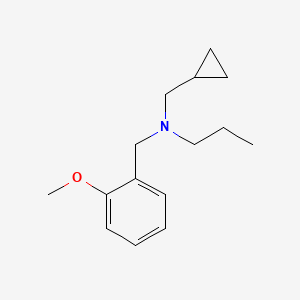
(cyclopropylmethyl)(2-methoxybenzyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl(2-methoxybenzyl)propylamine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising drug candidate for cancer therapy due to its ability to selectively target cancer cells that rely heavily on RNA polymerase I transcription for their survival. In
Mechanism of Action
(cyclopropylmethyl)(2-methoxybenzyl)propylamine inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the downregulation of ribosomal RNA synthesis and ultimately induces apoptosis in cancer cells that rely heavily on RNA polymerase I transcription for their survival.
Biochemical and Physiological Effects
(cyclopropylmethyl)(2-methoxybenzyl)propylamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth in various preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of (cyclopropylmethyl)(2-methoxybenzyl)propylamine is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that it may not be effective against all types of cancer, as some cancer cells may not rely heavily on RNA polymerase I transcription for their survival.
Future Directions
There are several future directions for the research and development of (cyclopropylmethyl)(2-methoxybenzyl)propylamine. One direction is to explore its potential use in combination with other cancer therapies to enhance its efficacy. Another direction is to investigate its use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to better understand its mechanism of action and identify potential biomarkers for patient selection.
Synthesis Methods
The synthesis of (cyclopropylmethyl)(2-methoxybenzyl)propylamine involves several steps, starting with the reaction of 2-methoxybenzylamine with cyclopropylmethyl bromide to form (cyclopropylmethyl)(2-methoxybenzyl)amine. This compound is then reacted with 3-chloropropylamine hydrochloride to produce (cyclopropylmethyl)(2-methoxybenzyl)propylamine, which is (cyclopropylmethyl)(2-methoxybenzyl)propylamine.
Scientific Research Applications
(cyclopropylmethyl)(2-methoxybenzyl)propylamine has been extensively studied for its potential use in cancer therapy. It has been shown to selectively target cancer cells that rely heavily on RNA polymerase I transcription for their survival, making it a promising drug candidate for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-10-16(11-13-8-9-13)12-14-6-4-5-7-15(14)17-2/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRNUAGIIGBAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

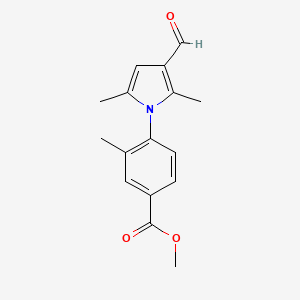
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
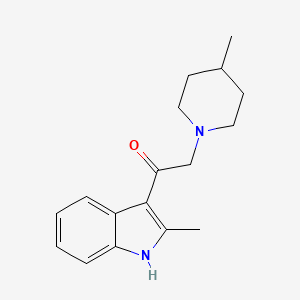
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)

![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)


